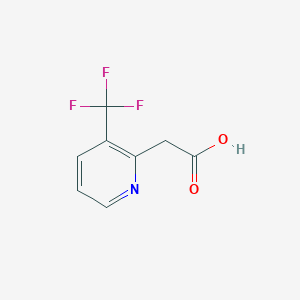

2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-2-1-3-12-6(5)4-7(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXGLHGMLGPAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696841 | |

| Record name | [3-(Trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000521-27-6 | |

| Record name | [3-(Trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid (CAS: 1000521-27-6): Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid (CAS: 1000521-27-6), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl (CF₃) group onto a pyridine scaffold imparts unique physicochemical properties that are highly sought after in modern drug design and materials science. This document details the compound's known properties, explores potential synthetic and purification protocols with expert commentary on the underlying chemical principles, outlines expected analytical characterizations, and discusses its applications as a critical building block. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.

Introduction & Strategic Significance

This compound is a specialized organic building block featuring a pyridine ring substituted at the 3-position with a trifluoromethyl group and at the 2-position with an acetic acid moiety. The trifluoromethylpyridine (TFMP) structural motif is a cornerstone in contemporary medicinal chemistry and agrochemistry.[1][2]

The strategic value of this compound stems from the well-documented effects of the CF₃ group:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation (e.g., P450 oxidation), which can prolong the in-vivo half-life of a drug candidate.[1]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3]

-

Altered Basicity: As a potent electron-withdrawing group, the CF₃ moiety reduces the pKa of the pyridine nitrogen, modulating its ability to interact with biological targets and influencing its solubility profile.[1]

-

Enhanced Binding Affinity: The CF₃ group can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) within a target's binding pocket, potentially increasing the potency of the parent molecule.

Consequently, this compound serves not merely as a reagent, but as a high-value precursor for synthesizing novel active pharmaceutical ingredients (APIs) and next-generation crop protection agents where these specific modulations are desired.[2][4]

Physicochemical & Handling Properties

A summary of the core physicochemical and handling data for this compound is presented below. This information is critical for proper experimental design, storage, and safety compliance.

| Property | Value | Source(s) |

| CAS Number | 1000521-27-6 | [5][6][7][8] |

| Molecular Formula | C₈H₆F₃NO₂ | [5][7][9] |

| Molecular Weight | 205.13 g/mol | [5][9] |

| Appearance | Reported as a colorless to light yellow liquid. Note: Acetic acid derivatives of this nature are typically solids at room temperature; this may be an error in the source data. | [9] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; reported as insoluble in water. | [9] |

| Stability | Exhibits good thermal and chemical stability under recommended storage conditions. | [9] |

| Storage Conditions | Store in a freezer under an inert atmosphere at -20°C. | [8][9][10] |

| SMILES | O=C(O)CC1=NC=CC=C1C(F)(F)F | [5] |

Synthesis & Purification Protocols

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for custom derivatization or scale-up. The public literature lacks a detailed, validated experimental protocol for this specific molecule. Therefore, we present a reported, albeit chemically questionable, pathway and a more plausible, proposed synthetic strategy grounded in established organic chemistry principles.

A Reported Synthesis Pathway

One source outlines a two-step synthesis.[9] While presented for completeness, this pathway should be approached with caution as the second step is not a standard transformation for introducing an acetic acid moiety.

Expert Commentary: The conversion of 2-trifluoromethylpyridine directly to the final product using acetic anhydride is highly unconventional and lacks a clear mechanistic basis. A more robust method would be required to form the C-C bond at the pyridine C2 position. This reported pathway likely omits several critical steps or is mechanistically inaccurate.

Proposed Synthetic & Purification Workflow

A more chemically sound approach would involve building the acetic acid side chain onto a pre-functionalized trifluoromethylpyridine core. The following multi-step protocol represents a plausible and logical strategy for laboratory-scale synthesis.

Workflow Overview: This strategy involves the ortho-lithiation of a protected 3-(trifluoromethyl)pyridine, a powerful technique for regioselective functionalization, followed by carboxylation and subsequent elaboration.

Detailed Experimental Protocol (Exemplary):

-

Step 1: Synthesis of 3-(Trifluoromethyl)pyridine-2-carboxylic acid

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL/mmol). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-Butyllithium (n-BuLi, 1.1 equivalents) to the stirred solution.

-

Add 3-(trifluoromethyl)pyridine (1.0 equivalent) dropwise via syringe. The trifluoromethyl group directs the lithiation to the C2 position. Allow the reaction to stir at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions and maintain the stability of the organolithium intermediate.

-

Quench the reaction by bubbling excess carbon dioxide gas through the solution or by carefully adding crushed dry ice. The highly nucleophilic lithiated pyridine attacks the electrophilic carbon of CO₂.

-

Allow the reaction to warm slowly to room temperature. Quench with saturated aqueous NH₄Cl and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate.

-

-

Step 2: Homologation to this compound

-

Suspend the crude 3-(trifluoromethyl)pyridine-2-carboxylic acid in thionyl chloride (SOCl₂, 5 equivalents) and reflux for 2 hours to form the acyl chloride. Remove excess SOCl₂ under vacuum. Self-Validation: The completion of this step can be monitored by the cessation of HCl gas evolution.

-

Dissolve the resulting crude acyl chloride in anhydrous diethyl ether and cool to 0 °C.

-

Caution: Diazomethane (CH₂N₂) is toxic and explosive. Add a freshly prepared ethereal solution of diazomethane (approx. 2.5 equivalents) dropwise until a persistent yellow color indicates a slight excess. Stir for 1 hour at 0 °C.

-

In a separate flask, prepare a slurry of silver(I) oxide (Ag₂O, 0.1 equivalents) in deionized water. Heat to 60-70 °C.

-

Slowly add the diazoketone solution from the previous step to the hot Ag₂O slurry. The Wolff rearrangement occurs, extruding N₂ gas and forming a ketene, which is immediately trapped by water to form the desired homologous acetic acid. Causality: The silver catalyst is essential for promoting the rearrangement at a practical rate.

-

After the addition is complete and gas evolution has ceased, cool the mixture, filter through Celite to remove the silver catalyst, and acidify the filtrate with 1M HCl.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude final product.

-

-

Step 3: Purification

-

Purify the crude product via flash column chromatography on silica gel.

-

Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50-70% ethyl acetate. The polarity of the carboxylic acid requires a relatively polar mobile phase.

-

Combine fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the purified this compound.

-

Expected Analytical Characterization

-

¹H NMR (500 MHz, CDCl₃):

-

δ 8.6-8.7 ppm (d, 1H): Proton at C6 of the pyridine ring, deshielded by the adjacent nitrogen.

-

δ 7.8-7.9 ppm (d, 1H): Proton at C4, coupled to the C5 proton.

-

δ 7.4-7.5 ppm (dd, 1H): Proton at C5, coupled to both C4 and C6 protons.

-

δ 4.0-4.2 ppm (s, 2H): Methylene (CH₂) protons of the acetic acid group. Their position is shifted downfield due to the adjacent aromatic ring and carboxyl group.

-

δ 10-12 ppm (br s, 1H): Carboxylic acid proton, typically broad and exchangeable with D₂O.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -62 to -64 ppm (s, 3F): A single, sharp peak corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift is characteristic for a CF₃ group on an aromatic ring.[11]

-

-

Mass Spectrometry (ESI-):

-

m/z: 204.0 [M-H]⁻. The expected molecular ion in negative ion mode would be the deprotonated parent molecule.

-

Applications in Research & Development

The primary application of this compound is as a versatile intermediate in synthetic chemistry.[9] Its bifunctional nature—a nucleophilic/coupling-ready carboxylic acid and an electronically distinct pyridine core—allows for its incorporation into larger, more complex molecules.

-

Pharmaceutical Drug Discovery: The acetic acid moiety is a common pharmacophore and a convenient handle for forming amide bonds. This compound can be used to synthesize libraries of novel amides, esters, and other derivatives for screening against various biological targets. The TFMP core provides the essential properties of metabolic stability and modulated electronics.[1][3]

-

Agrochemical Synthesis: Many modern fungicides and insecticides contain the TFMP scaffold.[2][4] This building block is a key precursor for developing new active ingredients that regulate insect growth or inhibit fungal respiration.[2]

-

Ligand Development: Pyridine derivatives are widely used as ligands in transition metal catalysis. The electronic properties of this compound, tuned by the CF₃ group, make it an attractive candidate for developing new ligands for reactions like directed C-H activation or cross-coupling.[12]

Safety & Handling

Proper handling is essential due to the compound's potential reactivity and biological activity. All operations should be conducted in a well-ventilated fume hood by trained personnel.

| Precaution | Details | Rationale |

| Personal Protective Equipment (PPE) | Wear safety goggles, nitrile gloves, and a lab coat. | To prevent accidental contact with eyes and skin.[9] |

| Engineering Controls | Use a certified chemical fume hood. | To avoid inhalation of any potential vapors or dust.[13] |

| Storage | Store tightly sealed in a freezer (-20°C) under an inert atmosphere (e.g., Argon). | To ensure long-term chemical stability and prevent degradation from moisture or air.[8][9] |

| Spill & Disposal | Absorb spills with an inert material (e.g., vermiculite). Dispose of chemical waste in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance.[9][13] |

| First Aid | In case of eye/skin contact, flush immediately with copious amounts of water. If inhaled or ingested, seek immediate medical attention. | To mitigate potential harm from exposure.[9] |

References

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. jelsciences.com [jelsciences.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. appchemical.com [appchemical.com]

- 6. calpaclab.com [calpaclab.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 1000521-27-6|this compound|BLD Pharm [bldpharm.com]

- 9. chembk.com [chembk.com]

- 10. (6-Trifluoromethyl-pyridin-2-yl)-acetic acid CAS#: 1000565-32-1 [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. ossila.com [ossila.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Physicochemical Properties of (3-Trifluoromethyl-pyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Trifluoromethyl-pyridin-2-yl)acetic acid, a fluorinated pyridine derivative, represents a significant scaffold in modern medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyridine ring imparts unique electronic properties, influencing the molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel therapeutic agents.

Core Molecular and Physical Properties

(3-Trifluoromethyl-pyridin-2-yl)acetic acid is a solid at room temperature, with its fundamental properties summarized below.

| Property | Value | Source(s) |

| CAS Number | 1000521-27-6 | [][3] |

| Molecular Formula | C₈H₆F₃NO₂ | [][3] |

| Molecular Weight | 205.14 g/mol | |

| Appearance | Colorless to light yellow liquid/solid | [4] |

Note: While some sources describe the compound as a liquid, this may refer to the state at elevated temperatures or as a supercooled liquid. Given its acetic acid moiety, it is expected to be a solid at standard conditions.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.

Qualitative Solubility: (3-Trifluoromethyl-pyridin-2-yl)acetic acid is reported to be soluble in organic solvents such as ethanol and acetone, and insoluble in water.[4] This solubility profile is characteristic of many small organic acids with significant nonpolar regions.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of (3-Trifluoromethyl-pyridin-2-yl)acetic acid to a vial containing a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline at various pH values).

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Caption: Workflow for solubility determination via the shake-flask method.

Acidity (pKa)

The acid dissociation constant (pKa) is a crucial parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability across biological membranes, and binding to target proteins. For (3-Trifluoromethyl-pyridin-2-yl)acetic acid, two ionizable centers are of interest: the carboxylic acid group and the pyridine nitrogen.

-

Carboxylic Acid (pKa₁): The carboxylic acid is expected to be the primary acidic center.

-

Pyridinium Ion (pKa₂): The pyridine nitrogen can be protonated to form a pyridinium ion, which then acts as an acid.

Predicted pKa Values:

Due to the absence of experimental data, computational methods provide valuable estimates. For the isomeric compound (2-Trifluoromethyl-pyridin-3-yl)-acetic acid, a predicted pKa of 3.83 has been reported, which is likely attributable to the carboxylic acid group.[5] The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid (lower pKa) compared to the parent pyridin-2-ylacetic acid (predicted pKa ~3.30).[6]

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a highly accurate method for determining pKa values.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of (3-Trifluoromethyl-pyridin-2-yl)acetic acid of known concentration (e.g., 1-10 mM) in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid. To determine the pKa of the pyridinium ion, first, acidify the solution with a strong acid (e.g., 0.1 M HCl) and then titrate with the strong base.

-

Data Acquisition: Record the pH and the volume of titrant added throughout the titration.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa value corresponds to the pH at the half-equivalence point. More sophisticated analysis involves plotting the first or second derivative of the titration curve to accurately locate the equivalence point(s).

Caption: Logical flow for experimental pKa determination.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted logP Value:

For the related compound, [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid, a computed XLogP3 value of 1.9 is reported.[7] The substitution of a chloro group with a hydrogen atom to give the title compound would be expected to slightly decrease the logP. Therefore, the logP of (3-Trifluoromethyl-pyridin-2-yl)acetic acid is likely to be in the range of 1.5 to 2.0.

Experimental Protocol for logP Determination (Shake-Flask Method):

The shake-flask method remains the gold standard for experimental logP determination.

Principle: A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.

-

Sample Preparation: Prepare a stock solution of (3-Trifluoromethyl-pyridin-2-yl)acetic acid in either the pre-saturated n-octanol or water.

-

Partitioning: Add a known volume of the stock solution to a separation funnel containing known volumes of both pre-saturated phases.

-

Equilibration: Shake the funnel for a sufficient time to allow for complete partitioning of the compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as P = [Concentration in octanol] / [Concentration in water]. The logP is the base-10 logarithm of P.

Stability and Safety Considerations

Stability: (3-Trifluoromethyl-pyridin-2-yl)acetic acid is described as a stable compound with good thermal and chemical stability.[4] However, as with any carboxylic acid, it may be susceptible to decarboxylation under harsh thermal conditions. The trifluoromethyl group is generally metabolically stable and can block sites of oxidative metabolism.

Safety: Specific Material Safety Data Sheet (MSDS) information for (3-Trifluoromethyl-pyridin-2-yl)acetic acid is not widely available. However, based on its structure and related compounds, the following general safety precautions should be observed:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a cool, dry place away from heat and ignition sources, under an inert atmosphere.[][4]

Conclusion

(3-Trifluoromethyl-pyridin-2-yl)acetic acid is a valuable building block for drug discovery, possessing a unique combination of structural features that influence its physicochemical properties. This guide has provided a detailed overview of its key characteristics, including solubility, pKa, and logP. While a lack of publicly available experimental data necessitates the use of high-quality computational predictions for some parameters, the inclusion of detailed experimental protocols empowers researchers to validate these predictions and generate robust data for their specific applications. A thorough understanding and empirical determination of these properties are critical for the successful development of new chemical entities derived from this promising scaffold.

References

-

ChemBK. 3-(Trifluoromethyl)pyridine-2-acetic acid. [Link]

-

PubChem. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. [Link]

-

Benqi Mall. 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid. [Link]

-

Chem-Impex. 4-(Trifluoromethyl)pyridine-3-carboxylic acid. [Link]

-

PubChem. 5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid. [Link]

-

Journal of Cheminformatics. Open-source QSAR models for pKa prediction using machine learning approaches. [Link]

-

Journal of Cheminformatics. Open-source QSAR models for pKa prediction using multiple machine learning approaches. [Link]

-

ChemBK. pyridin-2-ylacetic acid. [Link]

-

ChemBK. 3-(Trifluoromethyl)pyridine-2-acetic acid. [Link]

-

Journal of Chemical Information and Computer Sciences. Novel methods for the prediction of logP, pK(a), and logD. [Link]

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Journal of Cheminformatics. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. [Link]

-

ResearchGate. Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. [Link]

-

ACS Publications. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. [Link]

-

Appchem. This compound. [Link]

-

ResearchGate. Novel Methods for the Prediction of logP, pKa, and logD. [Link]

-

Pharmaffiliates. (3-Trifluoromethyl-pyridin-2-yl)acetic acid. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. [Link]

-

ChemSrc. 2-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}acetic acid. [Link]

-

ResearchGate. JPlogP: An improved logP predictor trained using predicted data. [Link]

-

Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Thompson Rivers University. Novel approach for predicting partition coefficients of linear perfluorinated compounds. [Link]

-

PubChem. 2-[6-[[6-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)pyridin-3-yl]methoxy]-1H-indol-3-yl]acetic acid. [Link]

-

Journal of the American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]

-

NIST WebBook. Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. (2-Trifluoromethyl-pyridin-3-yl)-acetic acid CAS#: 1000568-14-8 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Significance of Trifluoromethylated Pyridylacetic Acids

An In-Depth Technical Guide to the Synthesis of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] When this powerful moiety is installed on a pyridine ring—one of the most prevalent N-heterocycles in pharmaceuticals—the resulting derivatives become highly valuable building blocks.[3]

The target molecule of this guide, this compound, is a prime example of such a scaffold. It combines the bio-isosteric properties of the pyridine nucleus with the metabolic and electronic advantages of the CF₃ group, linked to an acetic acid side-chain that serves as a versatile handle for further chemical elaboration. This guide provides a detailed examination of a robust synthetic pathway to this molecule, grounded in established chemical principles and supported by authoritative literature. It is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of its synthesis.

Retrosynthetic Analysis and Core Synthetic Strategy

The primary challenge in constructing this compound lies in the precise, regioselective functionalization of the pyridine core. A logical retrosynthetic approach involves disconnecting the carbon-carbon bond between the pyridine ring and the acetic acid side chain. This strategy prioritizes the initial synthesis of a correctly substituted pyridine ring, which then serves as the foundation for installing the acetic acid moiety.

Our proposed forward synthesis is therefore a multi-step pathway beginning with a commercially available precursor, 3-(trifluoromethyl)pyridine. The core strategy is as follows:

-

Activation of the Pyridine Ring: Conversion of 3-(trifluoromethyl)pyridine to its N-oxide derivative to facilitate nucleophilic substitution.

-

Regioselective Chlorination: Introduction of a chlorine atom at the C2 position, which serves as a leaving group for subsequent C-C bond formation.

-

Cross-Coupling: Palladium-catalyzed coupling of the 2-chloro-3-(trifluoromethyl)pyridine intermediate with an acetate equivalent.

-

Hydrolysis: Conversion of the resulting ester to the final carboxylic acid product.

A critical consideration in this pathway is the potential for decarboxylation of the final 2-pyridylacetic acid product, a known challenge for this class of compounds that necessitates careful selection of hydrolysis conditions.[3]

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-3-(trifluoromethyl)pyridine

The cornerstone of this synthesis is the preparation of the 2-chloro-3-(trifluoromethyl)pyridine intermediate. This is achieved in a two-step sequence from 3-(trifluoromethyl)pyridine, a process well-documented in patent literature.[4]

Step 1.1: Oxidation to 3-(Trifluoromethyl)pyridine N-oxide

The initial step involves the oxidation of the pyridine nitrogen. The formation of the N-oxide is crucial for two reasons: it activates the pyridine ring, making it more susceptible to nucleophilic attack, and it directs incoming electrophilic reagents (in the chlorination step) to the C2 and C6 positions.

Causality: The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution. N-oxide formation reverses this electronic demand, making the ring electron-rich and facilitating subsequent functionalization.

Detailed Protocol:

-

Charge a four-necked flask equipped with a stirrer, thermometer, and condenser with 3-(trifluoromethyl)pyridine (1.0 eq) and acetic acid (2.5 eq by weight).

-

While maintaining the temperature between 20-30°C, add a 30% aqueous solution of hydrogen peroxide (1.0 eq by moles) dropwise.

-

Heat the reaction mixture to 80-90°C and maintain for 7 hours.

-

After cooling, quench the reaction by adding sodium sulfite at a temperature below 30°C to decompose excess peroxide.

-

The resulting solution containing 3-(trifluoromethyl)pyridine N-oxide can be carried forward to the next step, often after a suitable workup to remove the acetic acid.[4]

Step 1.2: Regioselective Chlorination

With the N-oxide in hand, chlorination can be achieved using various reagents. The choice of chlorinating agent can significantly impact the regioselectivity and yield. While reagents like phosphorus oxychloride are effective, they can lead to mixtures of isomers.[4] A more selective method employs oxalyl chloride in the presence of a base like triethylamine at low temperatures.[4]

Causality: The reaction proceeds via activation of the N-oxide oxygen by the chlorinating agent, forming a reactive intermediate. Chloride then attacks the activated pyridine ring, with a strong preference for the C2 position due to electronic and steric factors.

Detailed Protocol:

-

In a suitable reactor, dissolve 3-(trifluoromethyl)pyridine N-oxide (1.0 eq) in a solvent such as dichloromethane.

-

Cool the mixture to a temperature between -30°C and -20°C.

-

Add oxalyl chloride (1.2 eq) dropwise, maintaining the low temperature.

-

After the initial reaction, add a solution of triethylamine (1.0 eq) in dichloromethane dropwise over one hour.

-

Allow the reaction to proceed for an additional 2 hours at the same temperature.

-

Upon completion, the reaction is typically quenched with ice water. The organic layer is then separated, washed, and the solvent removed to yield 2-chloro-3-(trifluoromethyl)pyridine.[4]

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(Trifluoromethyl)pyridine N-oxide | C₆H₄F₃NO | 163.10 |

| 2-Chloro-3-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 |

Table 1: Key intermediates in the synthesis of the pyridine core.

Part 2: C-C Bond Formation and Final Hydrolysis

With the chlorinated pyridine core synthesized, the focus shifts to installing the acetic acid side chain. This is achieved via a cross-coupling reaction followed by a final hydrolysis step.

Caption: Experimental workflow for the synthesis.

Step 2.1: Palladium-Catalyzed Cross-Coupling

Synthetic routes to pyridylacetate derivatives frequently employ palladium-catalyzed cross-coupling reactions between a halopyridine and an enolate or its equivalent.[3] This approach allows for the formation of the key C-C bond under relatively mild conditions.

Causality: The palladium catalyst facilitates a catalytic cycle (oxidative addition, transmetalation, reductive elimination) that couples the sp²-hybridized carbon of the pyridine ring with the sp³-hybridized carbon of the acetate enolate, a transformation that is otherwise difficult to achieve directly.

Detailed Protocol:

-

To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent like THF or dioxane, add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

In a separate flask, prepare the zinc Reformatsky reagent from ethyl bromoacetate and activated zinc powder.

-

Add the pre-formed Reformatsky reagent to the pyridine solution.

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100°C until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate.

Step 2.2: Saponification to the Final Product

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Basic hydrolysis (saponification) is commonly used for this transformation.[5][6] It is crucial to use moderate temperatures to minimize the risk of decarboxylation.[3]

Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. A final acidic workup protonates the carboxylate to yield the desired carboxylic acid.

Detailed Protocol:

-

Dissolve ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate (1.0 eq) in a mixture of ethanol and water.

-

Add potassium hydroxide (1.2 eq) and heat the mixture gently to 50°C, stirring for 30 minutes to 2 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to pH 2-3 with 1N HCl.

-

The product may precipitate upon acidification and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound.[5][6]

Conclusion and Future Perspectives

The synthetic route detailed in this guide represents a logical and robust pathway for the preparation of this compound. By leveraging a well-established N-oxide activation strategy followed by regioselective chlorination and palladium-catalyzed cross-coupling, this valuable building block can be synthesized efficiently. Each step is grounded in fundamental principles of organic chemistry, providing a reliable framework for researchers. Further optimization of catalyst systems for the cross-coupling step or exploration of alternative C-C bond-forming reactions, such as those involving cyclocondensation of trifluoromethyl-containing building blocks, could offer alternative avenues for future synthetic efforts.[7][8]

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.[Link]

-

Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate.[Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.[Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

Synthesis of α‐trifluoromethylated pyridine derivatives via transition metal‐catalyzed cycloaddition. ResearchGate.[Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. National Institutes of Health (NIH).[Link]

- US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid

This technical guide provides a comprehensive overview of 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its molecular structure, physicochemical properties, and potential applications.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, into pharmacologically active molecules is a well-established strategy in modern drug design.[1][2] The unique physicochemical properties of the trifluoromethyl group—including its high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity—can profoundly enhance the therapeutic profile of a drug candidate.[1][2] When appended to a pyridine scaffold, a common motif in numerous bioactive compounds, the trifluoromethyl group can significantly alter the electronic and steric properties of the heterocycle, influencing its binding affinity to biological targets.[1] this compound embodies this design principle, presenting a versatile building block for the synthesis of novel therapeutics.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and inherent chemical properties of this compound is fundamental to its application in research and development.

Molecular Structure

The molecule consists of a pyridine ring substituted at the 2-position with an acetic acid moiety and at the 3-position with a trifluoromethyl group. The spatial arrangement and electronic effects of these substituents dictate the molecule's reactivity and intermolecular interactions.

Caption: 2D Structure of this compound

The trifluoromethyl group, a strong electron-withdrawing group, influences the acidity of the carboxylic acid proton and the basicity of the pyridine nitrogen. The acetic acid side chain provides a key handle for derivatization, such as amide bond formation, to explore structure-activity relationships (SAR).

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, including reaction setups and formulation studies.

| Property | Value | Source |

| CAS Number | 1000521-27-6 | [3][4][5] |

| Molecular Formula | C₈H₆F₃NO₂ | [3][4][5] |

| Molecular Weight | 205.14 g/mol | [3][5] |

| Canonical SMILES | O=C(O)CC1=NC=CC=C1C(F)(F)F | [5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), insoluble in water. | [4] |

Part 2: Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and related transformations.

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the introduction of the acetic acid side chain onto a pre-functionalized 3-(trifluoromethyl)pyridine core. The following diagram illustrates a conceptual workflow.

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic techniques required for the structural elucidation and purity assessment of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid (CAS: 1000521-27-6). As a fluorinated heterocyclic compound, it represents a structural motif of significant interest in medicinal chemistry and materials science.[1] This document is intended for researchers, analytical chemists, and drug development professionals, offering both predictive data and field-proven methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The protocols herein are designed to be self-validating, ensuring researchers can confidently acquire and interpret high-quality data.

Introduction: The Significance of Trifluoromethyl-Substituted Pyridines

The incorporation of a trifluoromethyl (CF₃) group into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The pyridine scaffold is a ubiquitous feature in pharmaceuticals and agrochemicals.[2] Consequently, molecules like this compound are valuable building blocks in modern chemical synthesis.[3][4]

Accurate and comprehensive characterization is the bedrock of chemical research and development. This guide establishes a predictive spectroscopic profile for this compound, providing a benchmark for researchers synthesizing or utilizing this molecule.

Compound Profile:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Predicted NMR Data

The following data are predicted based on established chemical shift principles and data from analogous structures, such as 2-(4-(trifluoromethyl)phenyl)pyridine.[7] The electron-withdrawing nature of the trifluoromethyl group and the nitrogen heteroatom significantly influences the electronic environment of the pyridine ring.

| Technique | Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | ~8.7 - 8.9 | H6 | d | ~4-5 |

| ~8.0 - 8.2 | H4 | d | ~8-9 | |

| ~7.5 - 7.7 | H5 | dd | ~8-9, ~4-5 | |

| ~4.0 - 4.2 | CH₂ | s | - | |

| ~11 - 13 | COOH | br s | - | |

| ¹³C NMR | ~170 - 175 | C=O | s | - |

| ~155 - 158 | C2 | q | ~3-5 | |

| ~150 - 153 | C6 | s | - | |

| ~138 - 141 | C4 | s | - | |

| ~133 - 136 | C3 | q | ~30-35 | |

| ~122 - 125 | C5 | s | - | |

| ~120 - 124 | CF₃ | q | ~270-275 | |

| ~40 - 43 | CH₂ | s | - | |

| ¹⁹F NMR | ~ -62 to -64 | CF₃ | s | - |

Causality and Interpretation

-

¹H NMR: The protons on the pyridine ring are deshielded, appearing far downfield. H6 is most affected by the adjacent nitrogen. The methylene (CH₂) protons are adjacent to both the aromatic ring and the carbonyl group, placing their predicted shift around 4.1 ppm as a sharp singlet. The carboxylic acid proton is highly variable and often broad, its visibility depending on the solvent and concentration.

-

¹³C NMR: The trifluoromethyl group's most notable feature is the large one-bond C-F coupling (~270-275 Hz), which splits the CF₃ carbon signal into a quartet. Smaller two- and three-bond couplings are expected for the adjacent ring carbons (C2 and C3).

-

¹⁹F NMR: This experiment is a simple and powerful confirmation of the CF₃ group's presence. A single, sharp peak is expected, as all three fluorine atoms are chemically equivalent. Its chemical shift is characteristic of an aromatic CF₃ group.[8]

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for reproducibility.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6-0.7 mL)

-

NMR Tube (5 mm, high precision)

-

Pipette and vial

Procedure:

-

Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Dissolution: Add ~0.6 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.

-

Transfer: Carefully transfer the solution to the NMR tube using a pipette.

-

Acquisition: Place the tube in the NMR spectrometer. Acquire standard ¹H, ¹³C, and ¹⁹F spectra. For ¹³C, a sufficient number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

Caption: Workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for a polar molecule like this.

Predicted Mass Spectrum Data

The analysis can be run in both positive and negative ion modes.

| Ion Mode | Predicted m/z | Assignment |

| ESI (+) | 206.0423 | [M+H]⁺ |

| ESI (+) | 228.0243 | [M+Na]⁺ |

| ESI (-) | 204.0274 | [M-H]⁻ |

| ESI (-) | 160.0376 | [M-H-CO₂]⁻ (Decarboxylation fragment) |

Note: Predicted m/z values are for the monoisotopic mass. The exact mass of C₈H₆F₃NO₂ is 205.0345.[5]

Causality and Interpretation

-

Ionization: In positive mode, the pyridine nitrogen is a likely site of protonation. In negative mode, the carboxylic acid will readily deprotonate to form the carboxylate anion [M-H]⁻, which is often the most intense peak.

-

Fragmentation: The most common fragmentation pathway for the [M-H]⁻ ion is the loss of carbon dioxide (44 Da), a characteristic fragmentation for carboxylic acids.

Experimental Protocol: LC-MS Analysis

This protocol outlines a general approach for obtaining a mass spectrum via Liquid Chromatography-Mass Spectrometry (LC-MS), which also serves as a purity check. This methodology is adapted from standard practices for analyzing similar small organic acids.[9]

Materials:

-

Stock solution of the compound (~1 mg/mL in methanol or acetonitrile).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

LC-MS system with an ESI source.

-

C18 HPLC Column.

Procedure:

-

Sample Prep: Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock solution using the initial mobile phase composition (e.g., 95% A, 5% B).

-

LC Method:

-

Set a flow rate (e.g., 0.4 mL/min).

-

Inject 1-5 µL of the sample.

-

Run a gradient elution, for example: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

-

MS Method:

-

Set the ESI source to operate in both positive and negative modes (or perform two separate runs).

-

Set capillary voltage (e.g., 3-4 kV), desolvation gas flow, and temperature according to instrument recommendations.

-

Acquire data over a mass range of m/z 50-500.

-

Caption: General workflow for LC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The spectrum will be dominated by absorptions from the carboxylic acid, the aromatic ring, and the C-F bonds.[10]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| ~3050-3100 | C-H stretch (Aromatic) | Weak-Medium |

| ~2900-2950 | C-H stretch (Aliphatic CH₂) | Weak |

| ~1700-1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp |

| ~1580-1610 | C=C / C=N ring stretches | Medium |

| ~1400-1450 | C=C / C=N ring stretches | Medium |

| ~1100-1300 | C-F stretches | Very Strong |

| ~900-950 | C-O-H bend | Medium, Broad |

Causality and Interpretation

-

The most diagnostic peak is the very broad O-H stretch of the hydrogen-bonded carboxylic acid dimer, which often spans a large region of the spectrum.[11][12]

-

The sharp, strong carbonyl (C=O) peak around 1710 cm⁻¹ is another key indicator of the carboxylic acid function.

-

The region from 1100-1300 cm⁻¹ will contain multiple, very strong, and sharp peaks characteristic of the C-F stretching vibrations of the CF₃ group.

-

The distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches can confirm the presence of both parts of the molecule.[10] The aromatic C=C and C=N stretches are also confirmatory for the pyridine ring.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR has largely replaced traditional KBr pellet methods for solid samples due to its simplicity and speed.

Materials:

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal).

-

Spatula.

-

Isopropanol and wipes for cleaning.

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Run a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-2 mg) of the solid compound onto the center of the ATR crystal using a clean spatula.

-

Apply Pressure: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: After analysis, raise the press arm, remove the sample, and clean the crystal thoroughly with a solvent-moistened wipe (e.g., isopropanol).

Conclusion

The structural verification of this compound relies on the synergistic application of NMR, MS, and IR spectroscopy. This guide provides a robust framework of predicted data and validated protocols to guide the researcher. By comparing experimentally obtained spectra to the predictive data presented in this document, scientists can achieve a high degree of confidence in the identity, structure, and purity of their material, thereby ensuring the integrity of their subsequent research and development efforts.

References

- Sigma-Aldrich. 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96. (Accessed 2024).

- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

- PubChem. 2-[6-[[6-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)pyridin-3-yl]methoxy]-1H-indol-3-yl]acetic acid. National Center for Biotechnology Information. (Accessed 2024).

-

Appchem. This compound. (Accessed 2024). URL: [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). (Accessed 2024).

-

ChemBK. 3-(Trifluoromethyl)pyridine-2-acetic acid. (2024). URL: [Link]

- PubChem. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. National Center for Biotechnology Information. (Accessed 2024).

-

University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. (Accessed 2024). URL: [Link]

-

Fujikawa, K., & Ishii, A. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 149–158. URL: [Link]

-

Chemspace. 2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid. (Accessed 2024). URL: [Link]

- Cole, K. T., et al. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Provides examples of ¹⁹F NMR in complex molecules.

-

NIST. Acetic acid - IR Spectrum. NIST Chemistry WebBook. (Accessed 2024). URL: [Link]

-

Xing, J., et al. (2005). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 35(5), 451-460. URL: [Link]

-

Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de la Société Chimique de France. URL: [Link]

-

ResearchGate. FT-IR spectrum of the acetic acid. (Accessed 2024). URL: [Link]

-

Pharmaffiliates. (3-Trifluoromethyl-pyridin-2-yl)acetic acid. (Accessed 2024). URL: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid - C8H6F3NO2 | CSSB00012357258 [chem-space.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. appchemical.com [appchemical.com]

- 6. calpaclab.com [calpaclab.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Acetic acid [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

The Pivotal Role of Trifluoromethylpyridine Carboxylic Acid Derivatives in Modern Chemical Biology and Drug Discovery

Abstract: Trifluoromethylpyridine carboxylic acid derivatives represent a privileged scaffold in contemporary chemical biology and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyridine carboxylic acid framework imparts a unique combination of physicochemical properties, leading to enhanced biological activity, improved metabolic stability, and increased membrane permeability. This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, spanning their critical roles in both agriculture and medicine. We will delve into their mechanisms of action as herbicides, insecticides, and fungicides, as well as their emerging potential as anti-cancer and anti-inflammatory agents. This guide will further provide detailed experimental protocols, structure-activity relationship insights, and quantitative data to serve as a comprehensive resource for researchers, scientists, and professionals in drug and agrochemical development.

Part 1: The Trifluoromethylpyridine Carboxylic Acid Scaffold: A Privileged Motif

Introduction to Fluorine in Medicinal Chemistry

The introduction of fluorine, particularly the trifluoromethyl (CF3) group, into organic molecules has revolutionized the fields of medicinal chemistry and agrochemical design. The CF3 group possesses a unique combination of properties that can dramatically influence a molecule's biological profile.[1][2] Its high electronegativity and strong electron-withdrawing nature can alter the acidity of nearby functional groups and modulate receptor-ligand interactions.[3] Furthermore, the CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its bioavailability.[4][5] Crucially, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation and thereby increasing the in vivo half-life of a drug or agrochemical.[6]

Physicochemical Properties of Trifluoromethylpyridine Carboxylic Acids

The trifluoromethylpyridine carboxylic acid scaffold combines the advantageous properties of the CF3 group with the versatile chemical nature of the pyridine ring and the functionality of the carboxylic acid group. The pyridine ring, a bioisostere of a phenyl ring, can engage in various non-covalent interactions with biological targets. The carboxylic acid group provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with protein residues. The interplay of these three components results in molecules with tunable solubility, acidity (pKa), and membrane permeability, making them highly attractive for the development of bioactive compounds. The position of the trifluoromethyl group on the pyridine ring significantly influences the electronic properties and, consequently, the biological activity of the molecule.[3][7]

General Synthetic Strategies

The synthesis of trifluoromethylpyridine carboxylic acid derivatives can be achieved through several strategic approaches. Common methods include the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of a trifluoromethyl group onto a pre-existing pyridine carboxylic acid scaffold.[3][7] Key intermediates such as 2-chloro-5-trifluoromethylpyridine are often utilized in the synthesis of these derivatives.[8]

Detailed Protocol 1: A General Method for the Synthesis of a Trifluoromethylpyridine Carboxylic Acid Derivative

This protocol describes a general method for the synthesis of a 6-(trifluoromethyl)pyridine-3-carboxylic acid derivative, a common scaffold in biologically active compounds.

Materials:

-

Racemic ethyl 4,4,4-trifluoro-3-aminobutanoate

-

Methyl acetoacetate

-

Acetonitrile

-

Tetrahydrofuran (THF)

-

Sodium tert-butoxide (NaOtBu)

-

1 N Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

Procedure:

-

Formation of the Enamine Intermediate:

-

In a round-bottom flask, dissolve racemic ethyl 4,4,4-trifluoro-3-aminobutanoate in acetonitrile.

-

Add methyl acetoacetate to the solution.

-

Stir the mixture at room temperature for 4 hours.

-

Concentrate the mixture under reduced pressure to obtain the crude enamine intermediate.

-

-

Cyclization to the Dihydropyridinone:

-

Dissolve the crude enamine intermediate in THF.

-

In a separate flask, prepare a suspension of NaOtBu in THF.

-

Add the solution of the enamine intermediate dropwise to the NaOtBu suspension while maintaining the temperature between 20-40 °C using an ice bath.

-

Stir the resulting mixture at room temperature for 17 hours.

-

-

Hydrolysis and Workup:

-

Pour the reaction mixture into 1 N aqueous HCl.

-

Remove the THF by distillation under reduced pressure.

-

Saturate the remaining aqueous solution with NaCl.

-

The desired 6-(trifluoromethyl)pyridine-3-carboxylic acid derivative can then be isolated through extraction and further purification.[9]

-

Part 2: Agrochemical Applications: Safeguarding Global Food Security

Trifluoromethylpyridine carboxylic acid derivatives have made a significant impact on modern agriculture, with numerous commercialized products used as herbicides, insecticides, and fungicides.[3][10][11][12]

Herbicidal Activity

Mechanism of Action: Many potent herbicides based on the trifluoromethylpyridine carboxylic acid scaffold function by inhibiting key enzymes in the metabolic pathways of weeds. For instance, fluazifop-butyl acts as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid synthesis.[3][12] Other derivatives, such as flazasulfuron, inhibit acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids.[3] Dithiopyr and thiazopyr, which also contain a trifluoromethylpyridine moiety, inhibit root growth by disrupting microtubule assembly during cell division.[3]

Signaling Pathway Diagram:

Caption: Insecticide Discovery Workflow.

SAR Insights: The insecticidal spectrum and potency of these compounds are influenced by the substituents on the pyridine and carboxylic acid moieties. Structure-activity relationship studies have shown that modifications to the amide portion of the molecule can significantly impact insecticidal activity against various pests. [10] Quantitative Data Summary (Table 2): Insecticidal Activity of Representative Compounds

| Compound | Target Pest | Activity (%) at 500 mg/L | Reference |

| Compound 23 | Plutella xylostella | 100 | [10] |

| Compound 23 | Helicoverpa armigera | 100 | [10] |

| Compound 24 | Plutella xylostella | 100 | [10] |

Detailed Protocol 3: In Vivo Insecticidal Assay (Contact Toxicity Assay)

This protocol describes a method for assessing the contact toxicity of trifluoromethylpyridine carboxylic acid derivatives against a target insect pest.

Materials:

-

Target insect species (e.g., aphids, caterpillars)

-

Test compounds dissolved in a suitable solvent (e.g., acetone)

-

Microsyringe or sprayer

-

Petri dishes or appropriate containers

-

Food source for the insects

Procedure:

-

Rear the target insects under controlled conditions.

-

Prepare serial dilutions of the test compounds in the chosen solvent.

-

Apply a specific volume of each test solution directly to the dorsal surface of the insects using a microsyringe or spray the insects in a controlled environment.

-

Treat a control group of insects with the solvent alone.

-

Place the treated insects in containers with a food source.

-

Maintain the insects under controlled temperature and humidity.

-

Assess mortality at specified time points (e.g., 24, 48, 72 hours).

-

Calculate the percentage of mortality for each concentration and determine the LC50 value.

Fungicidal and Bactericidal Activity

Mechanism of Action: Certain trifluoromethylpyridine derivatives exhibit potent fungicidal activity by uncoupling oxidative phosphorylation, a critical process for energy production in fungi. [3]Fluazinam is a notable example of a fungicide with this mode of action. [3]Other derivatives may act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain. [2]Some compounds have also shown promising antibacterial activity against plant pathogens. [13] Logical Relationship Diagram:

Caption: Fungicidal Mechanism of Action.

SAR Insights: The antifungal spectrum of trifluoromethylpyridine derivatives is influenced by the overall molecular structure. Studies have shown that the trifluoromethyl-substituted pyridine derivatives can exhibit higher fungicidal activity compared to their chlorinated counterparts. [1] Quantitative Data Summary (Table 3): Fungicidal/Bactericidal Efficacy of Representative Compounds

| Compound | Target Pathogen | EC50 (µg/mL) | Reference |

| Compound 36 | Sclerotinia sclerotiorum | 0.41 | [10] |

| Compound 37 | Sclerotinia sclerotiorum | 0.55 | [10] |

| Compound 42a | Xanthomonas oryzae pv. oryzae | < Commercial Standards | [13] |

Detailed Protocol 4: In Vitro Antifungal Susceptibility Testing

This protocol describes a method for determining the minimum inhibitory concentration (MIC) of trifluoromethylpyridine carboxylic acid derivatives against a fungal pathogen using a broth microdilution assay.

Materials:

-

Fungal pathogen culture

-

RPMI 1640 medium (or other suitable broth)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of the fungal pathogen.

-

Perform serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the fungal suspension. Include a positive control (fungus without compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength. [14]

Part 3: Pharmaceutical Potential: Advancing Human Health

The unique properties of the trifluoromethylpyridine carboxylic acid scaffold also make it a promising platform for the development of new therapeutic agents.

Anti-Cancer Activity

Mechanism of Action: While research is ongoing, some trifluoromethylpyridine derivatives are being investigated for their potential to inhibit the proliferation of cancer cells. The specific mechanisms of action are still being elucidated but may involve the modulation of key signaling pathways involved in cancer cell growth and survival. For example, 2-amino-3-chloro-5-(trifluoromethyl)pyridine has been suggested to have anti-tumor activity. [3] Signaling Pathway Diagram:

Caption: Inhibition of a Cancer Signaling Pathway.

SAR Insights: The anti-proliferative activity of these compounds is expected to be highly dependent on their three-dimensional structure and the nature of the substituents on the pyridine ring. The ability to form specific interactions with the target protein will be crucial for their efficacy.

Quantitative Data Summary (Table 4): In Vitro Cytotoxicity of a Representative Compound

| Compound | Cancer Cell Line | Activity | Reference |

| Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative | BGC-823 and HepG-2 | Effective Inhibition |

Detailed Protocol 5: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of trifluoromethylpyridine carboxylic acid derivatives on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Anti-Inflammatory and Other Therapeutic Activities

Mechanism of Action: Derivatives of trifluoromethylpyridine carboxylic acids have also been investigated for their analgesic and anti-inflammatory properties. [5]Their mechanism of action may involve the inhibition of enzymes or receptors involved in the inflammatory cascade.

Workflow Diagram:

Caption: Anti-inflammatory Drug Discovery Process.

SAR Insights: Structure-activity relationship studies have shown that certain derivatives exhibit comparable or even improved analgesic activity and a lower ulcerogenic effect when compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen. [5] Quantitative Data Summary (Table 5): Analgesic Activity of Selected Compounds

| Compound | Analgesic Activity | Ulcerogenic Effect | Reference |

| Certain 2-arylamino-6-trifluoromethyl-3-carboxylic acid derivatives | Comparable or improved vs. aspirin/ibuprofen | Lower than aspirin/ibuprofen | [5] |

Detailed Protocol 6: In Vivo Analgesic Assay (Writhing Test in Rats)

This protocol describes a common in vivo model to assess the analgesic activity of test compounds.

Materials:

-

Rats

-

Test compounds

-

Vehicle (e.g., saline, carboxymethyl cellulose)

-

Acetic acid solution (or other writhing-inducing agent)

-

Syringes for administration

Procedure:

-

Acclimatize the rats to the experimental environment.

-

Administer the test compound or vehicle to different groups of rats via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

After a specific period to allow for drug absorption, inject a writhing-inducing agent (e.g., acetic acid) intraperitoneally.

-

Observe each rat individually for a set period (e.g., 20-30 minutes).

-

Count the number of writhes (a characteristic stretching and constriction of the abdomen) for each animal.

-

A reduction in the number of writhes in the compound-treated groups compared to the vehicle-treated group indicates analgesic activity.

-

Calculate the percentage of inhibition of writhing for each compound. [5]

Part 4: Future Perspectives and Conclusion

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-270. [Link]

-

Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851-4862. [Link]

-

Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

- Google Patents. (2015).

-

Li, Y., et al. (2021). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Abu-Odeh, R., et al. (2022). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. National Institutes of Health. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Boosting Crop Yields: The Role of Trifluoromethyl Pyrimidines in Herbicides. [Link]

-

ResearchGate. (2025). The importance of trifluoromethyl pyridines in crop protection. [Link]

-

Reeves, J. T., et al. (2014). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses. [Link]

-

Perna, F. M., et al. (2021). Continuous Flow Synthesis of α‐Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescope. AIR Unimi. [Link]

-

Ferreira, R. J., & Pinheiro, M. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Wang, X., et al. (2016). Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. ResearchGate. [Link]

-

Onnis, V., et al. (2004). Synthesis of new 2-arylamino-6-trifluoromethylpyridine-3-carboxylic acid derivatives and investigation of their analgesic activity. Bioorganic & Medicinal Chemistry, 12(15), 4169-4177. [Link]

-

Drug Design. (n.d.). Structure Activity Relationships. [Link]

-

Leblanc, M., et al. (2005). In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. Bioorganic & Medicinal Chemistry, 13(5), 1805-1809. [Link]

-

Nielsen, M. K., & Ugaz, C. R. (2023). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. National Institutes of Health. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]

-

Wujec, M., et al. (2022). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. MDPI. [Link]

-

Speciality Chemicals Magazine. (2025). The Role of Trifluoromethyl Pyridines in Modern Drug Discovery. [Link]

-

Oberhuber, M., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry, 67(26), 7223-7231. [Link]

-

Ferreira, R. J., & Pinheiro, M. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of new 2-arylamino-6-trifluoromethylpyridine-3-carboxylic acid derivatives and investigation of their analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-(Trifluoromethyl)pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]